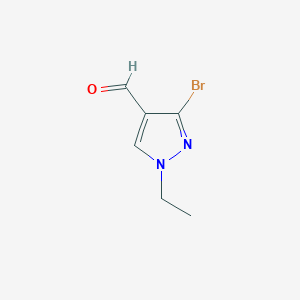

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-ethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-9-3-5(4-10)6(7)8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPRHFHNVUGXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Ethyl 1h Pyrazole 4 Carbaldehyde

Foundational Pyrazole (B372694) Ring Construction Approaches

The assembly of the pyrazole ring is the initial and crucial phase in the synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. Several classical and modern synthetic strategies can be employed for this purpose, each offering distinct advantages in terms of substrate availability, regioselectivity, and reaction conditions.

Cyclocondensation of 1,3-Biselectrophilic Compounds with Hydrazine (B178648) Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis. nih.govmdpi.comnih.gov This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine, such as ethylhydrazine (B1196685), to form the pyrazole ring. mdpi.comnih.gov

The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org A significant challenge in this method, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two regioisomeric products. nih.govnih.gov However, reaction conditions, such as the use of aprotic dipolar solvents or acid catalysis, can be optimized to favor the formation of a specific isomer. nih.gov For the synthesis of the target molecule, a suitable 1,3-biselectrophilic precursor bearing a bromine atom at the C2 position would be required to react with ethylhydrazine.

Table 1: Examples of 1,3-Biselectrophilic Precursors for Pyrazole Synthesis

| Precursor Type | General Structure |

|---|---|

| 1,3-Diketones | R1-C(O)-CH2-C(O)-R3 |

| α,β-Unsaturated Carbonyls | R1-C(O)-CH=CH-R3 |

| β-Enaminones | R1-C(O)-CH=C(NR2)-R3 |

[3+2] Cycloaddition Reactions Involving Diazo Compounds and Alkynes

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.govnih.gov This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. ccspublishing.org.cnresearchgate.net The concerted or stepwise reaction leads directly to the formation of the five-membered pyrazole (from alkynes) or pyrazoline (from alkenes) ring. nih.gov

To synthesize a precursor for this compound, a suitably substituted diazo compound would react with an alkyne. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. nih.gov This method is highly versatile due to the wide range of accessible diazo compounds and alkynes, allowing for the introduction of various substituents onto the pyrazole core. nih.govbohrium.com Visible-light-mediated [3+2] cycloadditions have emerged as a more benign approach, expanding the scope of usable diazo precursors. nih.gov

One-Pot Multicomponent Protocols for Pyrazole Formation

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced waste generation. ut.ac.irrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgut.ac.irlongdom.org These protocols combine three or more starting materials in a single reaction vessel to construct the pyrazole ring in a cascade or domino fashion, often avoiding the isolation of intermediates. ut.ac.irrsc.org

For instance, a common MCR for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester, and hydrazine hydrate (B1144303). ut.ac.irrsc.org These reactions can be catalyzed by various agents, including Lewis acids, Brønsted acids, or even eco-friendly catalysts like fly-ash. ut.ac.ir By carefully selecting the starting components, a diverse array of functionalized pyrazoles can be accessed efficiently. biointerfaceresearch.com This strategy allows for the rapid assembly of complex molecular scaffolds from simple and readily available precursors. longdom.org

Introduction of the Formyl Group at C4

Once the substituted pyrazole core is established, the next critical step is the introduction of a formyl group (-CHO) at the C4 position. This transformation is typically achieved through electrophilic substitution on the electron-rich pyrazole ring.

Vilsmeier-Haack Formylation of Pyrazole Precursors and Hydrazones

The Vilsmeier-Haack reaction is the most prevalent and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comnih.govthieme-connect.com The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). nih.govthieme-connect.com

This reagent then attacks the C4 position of the pyrazole ring, which is the most nucleophilic site, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrazole-4-carbaldehyde. nih.govresearchgate.net The Vilsmeier-Haack reaction is highly reliable for formylating pyrazoles and can be performed on the pre-formed pyrazole ring. scispace.comresearchgate.net

Alternatively, the reaction can be applied to hydrazone precursors. In this variation, the hydrazone undergoes cyclization and formylation in a one-pot process to directly yield the 4-formylpyrazole. researchgate.netresearchgate.netnih.gov This approach is particularly convenient as it combines ring formation and C4-functionalization into a single synthetic operation. researchgate.netnih.gov For example, the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been successfully achieved by treating (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine with the Vilsmeier reagent. nih.gov

Table 2: Vilsmeier-Haack Reaction on Pyrazole Derivatives

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine | POCl₃, DMF | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |

| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes | scispace.com |

| Hydrazones | Vilsmeier Reagent | 4-Formylpyrazoles | researchgate.net |

Exploration of Alternative Formylation Reagents and Conditions

While the Vilsmeier-Haack reaction is highly effective, the use of hazardous reagents like phosphorus oxychloride has prompted the exploration of alternative formylation methods. researchgate.net

One notable alternative is the Duff reaction, which offers a milder and safer route for the formylation of activated aromatic rings. researchgate.net This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or trifluoroacetic acid. The Duff reaction has been successfully applied to the formylation of 1-phenyl-1H-pyrazole derivatives, demonstrating its potential as a viable substitute for the Vilsmeier-Haack protocol under certain conditions. researchgate.net Other specialized formylating agents and conditions continue to be developed to improve the safety and environmental profile of this key transformation.

Regioselective Bromination Strategies at the C3 Position

The introduction of a bromine atom at the C3 position of the pyrazole ring is a critical step in the synthesis of the target compound. The inherent electronic properties of the pyrazole nucleus, however, complicate direct bromination at this position, often favoring substitution at the C4 position. Consequently, specific strategies must be employed to achieve the desired C3-bromo substitution pattern.

Direct Halogenation of the Pyrazole Nucleus

Direct electrophilic halogenation of an unsubstituted pyrazole ring typically occurs at the C4 position due to it being the most electron-rich and sterically accessible site. To achieve regioselective bromination at the C3 position, the C4 position must first be occupied by another substituent. This substituent can serve as a blocking group that directs the incoming electrophile to one of the adjacent positions.

However, for the synthesis of this compound, where the C4 position is ultimately functionalized with a carbaldehyde group, direct bromination of a pre-existing pyrazole-4-carbaldehyde is not a common strategy. Instead, the formylation, often achieved through the Vilsmeier-Haack reaction, is typically performed on a pyrazole ring that already contains the desired C3-bromo substituent. Therefore, direct halogenation as a primary route to the C3-bromo substitution pattern is less synthetically viable for this target molecule compared to the use of brominated precursors.

Synthesis via Brominated Precursors

A more effective and widely employed strategy for the synthesis of C3-brominated pyrazoles involves the use of brominated building blocks in a cyclization reaction. This approach ensures the bromine atom is correctly positioned from the outset. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a versatile method that can be adapted for this purpose.

In this context, a brominated 1,3-dicarbonyl compound can be reacted with a suitable hydrazine derivative. For instance, the synthesis can commence with a β-ketoester that is first brominated at the α-position. This brominated precursor is then cyclized with a hydrazine to yield the 3-bromopyrazole core.

Another powerful method involves the Vilsmeier-Haack reaction of hydrazones. nih.govumich.edu This reaction can be used to construct the pyrazole-4-carbaldehyde ring system in a single, convergent step. For example, a hydrazone derived from a bromo-substituted ketone can be treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the 3-bromo-1-substituted-1H-pyrazole-4-carbaldehyde. nih.gov

Below is a table summarizing the use of brominated precursors in pyrazole synthesis:

| Precursor Type | Reaction | Key Features |

| Brominated 1,3-dicarbonyl compounds | Knorr pyrazole synthesis | Allows for the introduction of various substituents on the pyrazole ring. |

| Hydrazones of bromo-ketones | Vilsmeier-Haack reaction | Convergent method to form the pyrazole-4-carbaldehyde system. nih.gov |

N1-Alkylation with the Ethyl Moiety

The introduction of the ethyl group at the N1 position of the pyrazole ring is another crucial transformation. The regioselectivity of this alkylation is a key consideration, as unsymmetrical pyrazoles possess two distinct nitrogen atoms (N1 and N2) that can potentially be alkylated.

Alkylation Reactions of Pyrazole Nitrogen Atoms

The N-alkylation of pyrazoles is typically achieved by treating the pyrazole with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide.

For an unsymmetrical pyrazole, such as a 3-bromopyrazole, alkylation can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by both steric and electronic factors. The presence of a substituent at the C3 or C5 position can sterically hinder the adjacent nitrogen atom, thereby directing the incoming alkyl group to the more accessible nitrogen. In the case of a 3-bromopyrazole, the bromine atom at the C3 position can influence the alkylation pattern.

Integrated Synthetic Routes for N-Ethyl Substitution

An alternative to the direct alkylation of a pre-formed pyrazole ring is to incorporate the N-ethyl group from the start of the synthesis. This can be achieved by using ethylhydrazine as the hydrazine component in the cyclization reaction. This approach circumvents the issue of regioselectivity in the N-alkylation step, as the ethyl group is already attached to the nitrogen atom that will become N1 of the pyrazole ring.

This strategy is particularly advantageous when combined with the use of brominated precursors, as it allows for the convergent construction of the 3-bromo-1-ethyl-1H-pyrazole core.

Comparative Analysis of Convergent and Divergent Synthetic Pathways for the Target Compound

A divergent synthesis would involve the initial construction of the parent pyrazole ring, followed by a series of sequential functionalization steps. A possible divergent route could be:

Synthesis of Pyrazole: Condensation of a simple 1,3-dicarbonyl compound with hydrazine to form the basic pyrazole ring.

Bromination: Introduction of the bromine atom at the C3 position. As discussed, this step would likely require a blocking group at the C4 position, which would need to be introduced and later removed or converted to the carbaldehyde.

N-Ethylation: Alkylation of the N1 position with an ethyl group, which could yield a mixture of regioisomers.

Formylation: Introduction of the carbaldehyde group at the C4 position, likely via a Vilsmeier-Haack reaction.

A convergent synthesis , on the other hand, involves the assembly of the target molecule from several fragments that have been functionalized prior to their coupling. A highly efficient convergent route for this compound utilizes the Vilsmeier-Haack reaction on a pre-formed hydrazone. uobaghdad.edu.iqnih.gov This pathway can be outlined as follows:

Hydrazone Formation: Reaction of a bromo-substituted ketone (e.g., 2-bromoacetophenone) with ethylhydrazine to form the corresponding hydrazone.

Vilsmeier-Haack Cyclization and Formylation: Treatment of the hydrazone with the Vilsmeier-Haack reagent (POCl3/DMF) to directly form the this compound. nih.govumich.edu

This convergent approach is generally more efficient as it constructs the core of the molecule with all the required substituents in a single step, avoiding the challenges of regioselectivity in separate bromination and N-alkylation steps.

The following table provides a comparative overview of the two synthetic strategies:

| Feature | Divergent Synthesis | Convergent Synthesis |

| Number of Steps | Multiple, sequential steps | Fewer steps |

| Overall Yield | Potentially lower due to multiple transformations | Generally higher |

| Regiocontrol | Can be challenging, especially for bromination and N-alkylation | Excellent, as substituents are positioned in the starting materials |

| Efficiency | Lower | Higher |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 1 Ethyl 1h Pyrazole 4 Carbaldehyde

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical modifications, including condensation reactions, oxidations, and reductions.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Schiff Base Formation)

The carbaldehyde functionality of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govresearchgate.net The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been a subject of interest in medicinal chemistry. wikipedia.orglibretexts.orgevitachem.com

The general reaction involves refluxing the pyrazole carbaldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid. wikipedia.orgekb.eg A variety of amines, including aliphatic and aromatic amines, can be employed, leading to a diverse library of pyrazole-based Schiff bases. wikipedia.org

Table 1: Examples of Schiff Base Formation with Substituted Pyrazole-4-carbaldehydes

| Pyrazole Aldehyde Derivative | Amine | Product | Reference |

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Aromatic amines (e.g., p-methylaniline, p-chloroaniline) | Corresponding Schiff Bases | wikipedia.org |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Hydrazine (B178648) derivatives (e.g., methyl hydrazine, phenyl hydrazine) | Corresponding Hydrazones | ekb.eg |

| 1-Ethylpyrazole-4-carbaldehyde | Primary amines (e.g., aniline, hydrazine) | Corresponding Schiff Bases | umich.edu |

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is another important reaction of the carbaldehyde group, involving its reaction with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). umich.eduorganic-chemistry.orgnumberanalytics.compsu.edu This reaction is typically catalyzed by a weak base, such as ammonium (B1175870) carbonate or piperidine, and provides a route to α,β-unsaturated compounds. organic-chemistry.orgpsu.edu These products are versatile intermediates for the synthesis of various carbocyclic and heterocyclic systems. umich.edu

A general procedure involves stirring the pyrazole aldehyde with an active methylene compound in a suitable solvent system, such as an ethanol/water mixture, in the presence of a catalyst. organic-chemistry.org

Table 2: Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile

| Pyrazole Aldehyde Derivative | Catalyst | Solvent | Product | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ammonium Carbonate | Ethanol/Water | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | organic-chemistry.org |

| Various aromatic aldehydes | Lemon Juice (natural catalyst) | Solvent-free | Corresponding benzylidene malononitriles | lookchem.com |

Oxidation Reactions to Corresponding Carboxylic Acids

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyzed reactions. umich.eduresearchgate.netresearchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. For instance, the oxidation of 4-bromo-3-methyl-1H-pyrazole to 4-bromo-1H-pyrazole-3-carboxylic acid has been achieved using potassium permanganate in water. researchgate.net A series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters were also synthesized via oxidative dehydrogenation using DDQ as the oxidant. psu.edu

Reduction Reactions to Pyrazole Methanols

The reduction of the carbaldehyde group yields the corresponding primary alcohol, (3-Bromo-1-ethyl-1H-pyrazol-4-yl)methanol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. researchgate.netresearchgate.net The resulting pyrazole methanol (B129727) can be used in further synthetic modifications, such as ether or ester formation. The reduction of (+)-usninic acid and its pyrazole derivative with sodium borohydride has been studied, showing stereoselective reduction of a carbonyl group. researchgate.net

Further Nucleophilic Additions and Electrophilic Reactions

Beyond the reactions mentioned above, the carbaldehyde group is susceptible to a range of other nucleophilic additions. For instance, it can react with Grignard reagents or organolithium compounds to form secondary alcohols. The electrophilic character of the carbonyl carbon also allows for reactions such as Wittig olefination to form substituted alkenes. While specific examples for this compound are not prevalent in the literature, these are standard transformations for aldehydes. evitachem.com

Transformations Involving the C3-Bromo Substituent

The bromine atom at the C3 position of the pyrazole ring offers a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Prominent examples of such transformations for brominated pyrazole systems include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.govresearchgate.netresearchgate.net This method is widely used for the synthesis of biaryl and substituted pyrazole derivatives.

Heck Reaction: The Heck reaction couples the bromo-pyrazole with an alkene under palladium catalysis to form a new C-C bond, resulting in a vinylated pyrazole derivative. researchgate.netnih.govbeilstein-journals.orgwikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the bromo-pyrazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the bromo-pyrazole with an amine. beilstein-journals.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds by reacting the bromo-pyrazole with alcohols, thiols, and amines, respectively. wikipedia.orgnih.govmdpi.comorganic-chemistry.org

While direct applications of these cross-coupling reactions on this compound are not extensively documented, the reactivity of other 3-bromopyrazoles in these transformations is well-established, suggesting similar reactivity for the title compound. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.govbeilstein-journals.orgwikipedia.orgscirp.orgwikipedia.orgnih.govmdpi.comorganic-chemistry.org

Table 3: Potential Cross-Coupling Reactions of the C3-Bromo Substituent

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid | Palladium catalyst + Base | 3-Aryl/vinyl-1-ethyl-1H-pyrazole-4-carbaldehyde |

| Heck Reaction | Alkene | Palladium catalyst + Base | 3-Vinyl-1-ethyl-1H-pyrazole-4-carbaldehyde |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | 3-Alkynyl-1-ethyl-1H-pyrazole-4-carbaldehyde |

| Buchwald-Hartwig Amination | Primary/secondary amine | Palladium catalyst + Base | 3-Amino-1-ethyl-1H-pyrazole-4-carbaldehyde |

| Ullmann Condensation | Alcohol/Thiol/Amine | Copper catalyst + Base | 3-(O/S/N-substituted)-1-ethyl-1H-pyrazole-4-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

The bromine atom at the C3 position of the pyrazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond on the electron-deficient pyrazole ring facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. Generally, 3-bromopyrazoles are effective substrates for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the pyrazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. The reaction is carried out in the presence of a palladium catalyst and a base. wikipedia.org The choice of ligand, base, and solvent system is crucial for achieving high yields. For halogenated aminopyrazoles, it has been noted that bromo derivatives are superior substrates compared to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. researchgate.net

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent nih.gov |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 80-110 | High nih.gov |

| XPhos Pd G2 | None | Cs₂CO₃ | THF/H₂O | 60-80 | >90 researchgate.net |

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the bromopyrazole with a terminal alkyne. libretexts.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base, which also serves as the solvent in some cases. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the alkyne partner (Glaser coupling). wikipedia.orgnih.gov

Interactive Data Table: Representative Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF or DMF | Room Temp - 60 |

| Pd(OAc)₂ | None (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 |

| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | Room Temp |

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyrazole with an organozinc reagent. wikipedia.org This reaction is known for its high functional group tolerance and the reactivity of organozinc compounds. organic-chemistry.org Palladium or nickel complexes can be used as catalysts. wikipedia.org The reaction allows for the coupling of sp³-, sp²-, and sp-hybridized carbon atoms to the pyrazole ring. wikipedia.org

Interactive Data Table: Representative Conditions for Negishi Coupling

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | R-ZnCl | THF | Room Temp - 65 |

| Pd₂(dba)₃ | t-Bu₃P | R-ZnBr | Dioxane | Room Temp |

| Ni(acac)₂ / NHC | NHC | R-ZnI | THF / NMP | 25-80 |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. This reaction mechanism is favored on aromatic rings that are electron-deficient and possess a good leaving group. openstax.org The pyrazole ring is an electron-deficient heterocycle, and its electrophilicity is further enhanced by the presence of the strongly electron-withdrawing carbaldehyde group at the C4 position.

The electron-withdrawing nature of the aldehyde group, ortho to the bromine atom, is critical as it helps to stabilize the negative charge in the intermediate Meisenheimer-like complex formed upon nucleophilic attack at the C3 position. openstax.orgyoutube.com Halogenated pi-deficient aromatic rings, such as pyridines and pyrimidines, are excellent candidates for SNAr reactions, and similar principles apply to this substituted pyrazole. youtube.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion under suitable, often basic, conditions. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classical two-step addition-elimination pathway, particularly on heterocyclic systems. nih.gov

Metal-Halogen Exchange and Subsequent Reactions

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species. wikipedia.org For this compound, this transformation is typically achieved by treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like THF. tcnj.edu

This reaction is generally very fast and kinetically controlled, following the reactivity trend I > Br > Cl. wikipedia.org The exchange converts the electrophilic C3-carbon of the C-Br bond into a strongly nucleophilic C3-lithiated pyrazole intermediate. This in situ generated organolithium species can then be trapped with a wide array of electrophiles to introduce new functional groups at the C3 position. mdpi.com This two-step sequence allows for the formation of C-H, C-C, C-Si, or C-S bonds, among others, by quenching the intermediate with electrophiles such as water, carbon dioxide, aldehydes, ketones, alkyl halides, or disulfides. The low temperatures are crucial to ensure that the highly reactive organolithium intermediate does not react with the aldehyde group on the same molecule or other sensitive functionalities.

Reactivity at the N1-Ethyl Group and Periphery

Exploration of Remote Functionalization Opportunities

While reactions at the C3-bromo and C4-aldehyde positions are well-established, functionalization of the N1-ethyl group represents a more advanced synthetic challenge. Direct C(sp³)–H functionalization of such alkyl chains is not a classical transformation for this substrate but falls within the scope of modern synthetic methodologies.

Opportunities for remote functionalization could be explored through pathways involving transition metal-catalyzed C–H activation or radical-mediated processes. rsc.org For instance, a directed C–H activation approach could potentially use one of the pyrazole nitrogen atoms or the aldehyde's oxygen atom as an internal directing group to guide a metal catalyst to a specific C–H bond on the ethyl chain. Alternatively, radical-based strategies, such as a 1,5-hydrogen atom transfer (HAT) mechanism, could be envisioned. researchgate.net In such a scenario, a nitrogen-centered radical generated from the pyrazole ring could abstract a hydrogen atom from the ethyl group, creating a carbon-centered radical that could then be trapped by another reagent. These approaches remain largely speculative for this specific molecule and represent frontiers in synthetic methodology rather than established pathways.

Chemo-selectivity and Regio-selectivity in Multi-Functionalized Pyrazoles

The presence of multiple reactive sites on this compound makes chemo- and regio-selectivity critical considerations for its synthetic transformations. The molecule possesses three primary points of reactivity: the electrophilic C3 carbon attached to bromine, the electrophilic carbonyl carbon of the C4-aldehyde, and the C-H bonds of the N1-ethyl group.

Regio-selectivity is generally well-defined by the inherent properties of the substituted pyrazole ring. acs.orgnih.govnih.govrsc.org Palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and SNAr reactions will occur exclusively at the C3 position due to the presence of the bromine leaving group. nih.govwuxibiology.com

Chemo-selectivity depends on the choice of reagents and reaction conditions.

Palladium-catalyzed reactions are highly selective for the C-Br bond. The catalytic cycle is initiated by oxidative addition into the carbon-halogen bond, which is much more reactive under these conditions than the aldehyde or the N-ethyl group. baranlab.org

When using organometallic reagents , conditions dictate the outcome. At low temperatures, strong but non-nucleophilic bases or organolithium reagents will favor metal-halogen exchange at the C-Br bond over nucleophilic attack at the aldehyde carbonyl. wikipedia.org Conversely, Grignard reagents or organolithiums at higher temperatures might attack the aldehyde.

In nucleophilic aromatic substitution (SNAr) , a strong nucleophile will preferentially attack the C3 position to displace the bromide. However, competition with nucleophilic addition to the aldehyde is possible. Using softer nucleophiles or conditions that favor the SNAr mechanism (e.g., aprotic polar solvents) can enhance selectivity for substitution at the ring. wuxiapptec.com

By carefully selecting the type of catalyst, reagent, and reaction conditions, a chemist can selectively target a specific functional group on the this compound scaffold, enabling the controlled and stepwise construction of complex, highly functionalized pyrazole derivatives. datapdf.com

Advanced Spectroscopic Characterization in Research of Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR) for Structural Elucidation

Proton NMR (¹H-NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the pyrazole (B372694) ring proton, and the protons of the N-ethyl group.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its direct attachment to the pyrazolic system. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Pyrazole Ring Proton (C5-H): The single proton on the pyrazole ring is attached to carbon C5. Its chemical shift is influenced by the aromaticity of the ring and the electronic effects of the adjacent bromo and carbaldehyde substituents. This proton would likely appear as a singlet, anticipated in the aromatic region, around δ 8.0-8.5 ppm.

N-Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as two distinct signals. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom will be a quartet due to coupling with the three methyl protons. This signal is expected around δ 4.0-4.5 ppm. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, in the upfield region, typically around δ 1.3-1.6 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyrazole (C5-H) | 8.0 - 8.5 | Singlet (s) |

| Methylene (-CH₂) | 4.0 - 4.5 | Quartet (q) |

| Methyl (-CH₃) | 1.3 - 1.6 | Triplet (t) |

Carbon NMR (¹³C-NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C-NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to resonate significantly downfield, typically in the range of δ 180-190 ppm.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. The carbon bearing the bromine atom (C3) is expected around δ 135-145 ppm. The carbon attached to the aldehyde group (C4) would be found in the δ 115-125 ppm range. The protonated carbon (C5) is anticipated to appear further upfield, likely between δ 130-140 ppm.

N-Ethyl Group Carbons: The methylene carbon (-CH₂) attached to the nitrogen will be more deshielded than the methyl carbon, with an expected chemical shift around δ 45-55 ppm. The terminal methyl carbon (-CH₃) will appear in the upfield region, typically δ 14-18 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Pyrazole (C3-Br) | 135 - 145 |

| Pyrazole (C4-CHO) | 115 - 125 |

| Pyrazole (C5-H) | 130 - 140 |

| Methylene (-CH₂) | 45 - 55 |

| Methyl (-CH₃) | 14 - 18 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. The absence of other correlations would support the isolated nature of the pyrazole and aldehyde protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals: the C5-H proton to the C5 carbon, the -CH₂ protons to the methylene carbon, and the -CH₃ protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular puzzle. Key expected correlations would include:

The aldehyde proton (-CHO) showing a correlation to the C4 and C5 carbons of the pyrazole ring.

The pyrazole proton (C5-H) correlating with C3, C4, and the aldehyde carbon.

The methylene protons (-CH₂) of the ethyl group showing correlations to the C5 carbon of the pyrazole ring and the methyl carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by a few key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows one or two characteristic stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce a series of bands in the fingerprint region, typically between 1400-1600 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration would result in a peak in the lower frequency region of the spectrum, usually between 500-650 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1680 - 1710 | Strong, Sharp |

| Aldehyde C-H | Stretch | ~2720, ~2820 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium to Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 650 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (C₆H₇BrN₂O), the molecular weight is 202.04 g/mol (for ⁷⁹Br) and 204.04 g/mol (for ⁸¹Br).

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic pair of peaks of nearly equal intensity (the isotopic signature of bromine), at m/z 202 and 204.

Common fragmentation pathways would likely involve:

Loss of the aldehyde group (-CHO), resulting in a fragment at m/z 173/175.

Loss of an ethyl radical (-CH₂CH₃), leading to a fragment at m/z 173/175.

Loss of a bromine radical (-Br), giving a fragment at m/z 123.

Cleavage of the N-ethyl bond to lose an ethylene (B1197577) molecule (C₂H₄), resulting in a fragment at m/z 174/176.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The pyrazole ring is an aromatic system, and the presence of the conjugated carbaldehyde group would lead to characteristic electronic transitions. Expected absorptions would include:

π → π* transitions: These high-energy transitions, associated with the conjugated system of the pyrazole ring and the carbonyl group, would likely result in strong absorption bands in the shorter wavelength UV region, typically between 200-280 nm.

n → π* transitions: A weaker absorption band at a longer wavelength, possibly above 300 nm, could be observed. This corresponds to the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group.

The exact position and intensity of these absorption maxima (λmax) would be sensitive to the solvent used for the analysis.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about the vibrational modes of a molecule, effectively serving as a unique molecular "fingerprint". This method is predicated on the inelastic scattering of monochromatic light, typically from a laser source. When photons interact with a molecule, the vast majority are elastically scattered (Rayleigh scattering), meaning the scattered photons have the same energy as the incident photons. However, a minute fraction of the photons (approximately 1 in 10 million) are scattered inelastically, resulting in an energy difference between the incident and scattered photons. This energy shift, known as the Raman effect, corresponds to the energy of the vibrational modes within the molecule.

In the context of pyrazole derivatives such as this compound, Raman spectroscopy is an invaluable tool for structural elucidation and characterization. Each functional group and the pyrazole ring itself possess a distinct set of vibrational modes that are Raman active, meaning they result in a change in the polarizability of the molecule during vibration. By analyzing the positions (Raman shifts, typically in wavenumbers, cm⁻¹), intensities, and polarization of the Raman bands, researchers can confirm the presence of specific structural motifs, identify conformational isomers, and gain insight into the electronic structure and intermolecular interactions.

Detailed research findings on the experimental Raman spectrum of this compound are not extensively available in the published literature. However, the expected vibrational fingerprint of this molecule can be reliably predicted through computational methods, such as Density Functional Theory (DFT) calculations, and by comparison with structurally similar pyrazole derivatives that have been spectroscopically characterized. nih.govasrjetsjournal.org These theoretical and comparative analyses provide a robust framework for assigning the principal Raman active modes.

The vibrational spectrum of this compound can be dissected into contributions from its constituent parts: the substituted pyrazole ring, the ethyl group, and the carbaldehyde functional group.

Key Vibrational Modes and Their Assignments:

Pyrazole Ring Vibrations: The pyrazole ring gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The in-plane ring stretching and deformation modes produce a complex pattern of bands that are highly characteristic of the substitution pattern on the ring.

Carbonyl (C=O) Stretching: The carbaldehyde group is expected to produce a strong and distinct Raman band corresponding to the C=O stretching vibration. This band typically appears in the region of 1700-1650 cm⁻¹. publishatcj.com Its precise position can be influenced by electronic effects from the pyrazole ring and any intermolecular interactions, such as hydrogen bonding.

Carbon-Bromine (C-Br) Stretching: The stretching vibration of the C-Br bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. This band serves as a clear indicator of the bromine substitution on the pyrazole ring.

Ethyl Group Vibrations: The ethyl substituent will contribute its own set of characteristic vibrations. These include the C-H stretching modes of the CH₃ and CH₂ groups, which are typically found in the 3000-2850 cm⁻¹ range. Additionally, deformation and rocking modes of the ethyl group will be present at lower frequencies.

Aldehyde C-H Stretching: The C-H bond of the aldehyde group gives rise to a characteristic stretching vibration that typically appears as one or two bands in the 2850-2700 cm⁻¹ region.

The following interactive data table summarizes the predicted key Raman active vibrational modes for this compound, their expected frequency ranges, and their assignments based on DFT calculations and analysis of related pyrazole derivatives.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment Description |

| ν(C-H)Aromatic/Ring | 3150 - 3100 | C-H stretching vibrations of the pyrazole ring. |

| ν(C-H)Aliphatic | 3000 - 2850 | Asymmetric and symmetric C-H stretching of the ethyl (CH₂ and CH₃) groups. |

| ν(C-H)Aldehyde | 2850 - 2700 | C-H stretching of the carbaldehyde group. |

| ν(C=O) | 1700 - 1650 | Stretching vibration of the carbonyl group in the carbaldehyde moiety. |

| ν(C=N), ν(C=C)Ring | 1600 - 1450 | Stretching vibrations of the C=N and C=C bonds within the pyrazole ring. |

| δ(CH₂)Scissoring, δ(CH₃)Bending | 1470 - 1430 | Deformation (scissoring and bending) modes of the ethyl group. |

| Ring Breathing/Stretching | 1400 - 1200 | In-plane stretching and deformation modes of the pyrazole ring. |

| ν(C-N)Ring | 1250 - 1150 | Stretching vibrations of the C-N bonds within the pyrazole ring. |

| ν(C-Br) | 600 - 500 | Stretching vibration of the carbon-bromine bond. |

| Ring Deformation | Below 600 | Out-of-plane deformation modes of the pyrazole ring and other skeletal vibrations. |

Note: The predicted frequency ranges are based on theoretical calculations and comparisons with similar molecules. Actual experimental values may vary.

This detailed vibrational fingerprint allows for the unambiguous identification of this compound and can be used to monitor its presence in reaction mixtures, assess its purity, and study its interactions with other molecules. The sensitivity of Raman spectroscopy to the molecular structure makes it a powerful tool in the advanced characterization of novel pyrazole derivatives.

Computational Chemistry and Theoretical Insights into Pyrazole Derivatives

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important method in the quantum mechanical study of pyrazole (B372694) derivatives. kfupm.edu.saresearchgate.net This approach is favored for its balance of computational cost and accuracy in predicting the electronic and structural properties of molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to optimize molecular geometries, determine vibrational frequencies, and analyze electronic transitions. kfupm.edu.sawu.ac.th These calculations are foundational for understanding the intrinsic properties of pyrazole-based compounds. kfupm.edu.sa

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. wuxiapptec.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govscience.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher degree of chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. researchgate.net The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions, respectively. wuxiapptec.com

Below is a representative table illustrating the kind of data obtained from DFT calculations on pyrazole derivatives, showing the HOMO and LUMO energies and the corresponding energy gap.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative A | -6.5 | -1.8 | 4.7 |

| Pyrazole Derivative B | -6.2 | -2.0 | 4.2 |

| Pyrazole Derivative C | -6.8 | -1.5 | 5.3 |

This table is illustrative and provides representative values for typical pyrazole derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors on the MEP surface represent varying electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Signifies areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For pyrazole derivatives, the MEP surface can highlight the electronegative character of the nitrogen atoms and any carbonyl oxygen, which would appear as red or yellow regions, indicating their role as nucleophilic centers. Conversely, hydrogen atoms and other electron-deficient areas would appear as blue regions, marking them as potential sites for electrophilic interactions. researchgate.net

Fukui indices are a set of reactivity descriptors derived from DFT that help in quantifying the local reactivity of different atomic sites within a molecule. nih.gov These indices are based on the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. nih.gov

The Fukui function helps to pinpoint which atoms in a pyrazole derivative are most likely to participate in a chemical reaction, thereby providing a more detailed picture of its chemical behavior than what can be inferred from the HOMO-LUMO distributions alone. nih.gov

Molecular Modeling and Simulation Approaches (Conceptual Application in Design)

Molecular modeling and simulation techniques are conceptually applied to the design of novel pyrazole derivatives with specific biological activities. nih.gov By understanding the three-dimensional structure and electronic properties of a molecule like 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, researchers can design new compounds that are optimized for interaction with a particular biological target, such as an enzyme's active site. researchgate.net

Molecular dynamics simulations can further be employed to study the conformational flexibility of pyrazole derivatives and their binding stability within a protein target, providing insights into the dynamic nature of the ligand-receptor interactions. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure and bonding. nih.govresearchgate.net

NMR (Nuclear Magnetic Resonance): The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. wu.ac.thsemanticscholar.org

IR (Infrared): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. nih.gov These predicted frequencies help in the assignment of the vibrational modes observed in experimental IR spectra. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. wu.ac.thnih.gov

The following table provides a conceptual overview of how theoretical spectroscopic data for a pyrazole derivative would be presented.

| Spectroscopic Parameter | Theoretical Value | Experimental Value |

| ¹H NMR (δ, ppm) | Calculated shifts for each proton | Observed shifts |

| ¹³C NMR (δ, ppm) | Calculated shifts for each carbon | Observed shifts |

| IR (cm⁻¹) | Calculated vibrational frequencies | Observed absorption bands |

| UV-Vis (λmax, nm) | Calculated absorption maximum | Observed absorption maximum |

This table illustrates the type of data generated from theoretical predictions for comparison with experimental results.

Conformational Landscape and Energetic Stability Investigations

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through the rotation of single bonds. Investigating this landscape is crucial for understanding a molecule's flexibility, stability, and biological activity.

3 Bromo 1 Ethyl 1h Pyrazole 4 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Frameworks

The dual functionality of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde serves as a powerful platform for the synthesis of a wide array of heterocyclic structures, from simple fused rings to intricate polycyclic and hybrid architectures.

The aldehyde group of pyrazole-4-carbaldehydes is a key functional handle for the construction of fused heterocyclic systems through condensation and subsequent intramolecular cyclization reactions. Current time information in Pasuruan, ID. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-d]pyridazine cores. Similarly, condensation with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of a suitable nitrogen source like 5-aminopyrazole, can yield pyrazolo[1,5-a]pyrimidine (B1248293) frameworks.

The general strategy involves an initial Knoevenagel or related condensation at the aldehyde, followed by a cyclization step that incorporates a nitrogen atom from the reaction partner to form a new six-membered ring fused to the original pyrazole (B372694). The bromine atom at the C3 position can be retained in the final product for further functionalization or can participate in subsequent palladium-catalyzed cross-coupling reactions to build even more complex polycyclic systems. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole-4-carbaldehydes

Reactant(s) Resulting Fused System Key Reaction Type Hydrazine Hydrate (B1144303) Pyrazolo[3,4-d]pyridazine Condensation-Cyclization Ethyl Cyanoacetate & 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Multi-component Condensation 5-Amino-1H-pyrazole-4-carbonitrile & Ethyl Cyanoacetate Dihydropyrazolo[1,5-a]pyrimidine Multi-component Condensation Aromatic Amines & Triphenylphosphine (via Staudinger reaction on an azido (B1232118) precursor) Pyrazolo[3,4-d]pyrimidine Aza-Wittig Cyclization

Pyrazole derivatives are widely employed as ligands in coordination chemistry and catalysis due to the excellent coordinating ability of their nitrogen atoms. rsc.orgrsc.org this compound is an ideal precursor for sophisticated, tunable ligands. The aldehyde group can be readily converted into an imine via condensation with various primary amines, creating Schiff base ligands. isca.meekb.eg These imine-functionalized pyrazoles can act as bidentate (N,N) ligands, coordinating to metal centers to form catalytically active complexes. nih.gov

Furthermore, the bromo-substituent provides a crucial site for introducing additional coordinating arms through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Sonogashira couplings. researchgate.netnih.gov This allows for the rational design of tridentate pincer-type ligands or other polydentate ligand architectures. nih.gov For example, a Buchwald-Hartwig amination could introduce an amino group, which could be further functionalized, or a Suzuki coupling could append a pyridine (B92270) or phenyl ring bearing another donor atom. This synthetic flexibility enables the fine-tuning of the steric and electronic properties of the resulting metal complexes, which is critical for optimizing their catalytic performance. rsc.org

Hybrid molecules, which combine two or more distinct pharmacophores or functional scaffolds, are of significant interest in medicinal chemistry and materials science. The reactivity of this compound makes it a suitable building block for such structures.

A straightforward approach involves the reaction of the aldehyde with amino-functionalized heterocycles. For example, condensation with 2-amino-thiophene derivatives in the presence of an acid catalyst yields pyrazole-thiophene hybrid molecules. rsc.org In these structures, the pyrazole and thiophene (B33073) rings are linked by an imine bridge, creating an extended conjugated system. This method can be generalized to connect the pyrazole core to a wide variety of other heterocyclic systems, such as thiazoles, pyridines, or quinolines, provided a suitable amino-functionalized precursor is available.

Application in Multi-Component Reaction Design for Chemical Library Synthesis

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single, efficient step. ijtsrd.com The aldehyde functionality makes pyrazole-4-carbaldehydes excellent substrates for various MCRs, enabling the synthesis of large chemical libraries for screening purposes.

One prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. ijtsrd.com In this reaction, an aromatic aldehyde (such as this compound), an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate are combined in a one-pot process. This sequence, often catalyzed by a base like piperidine, proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps to afford the complex heterocyclic product in high yield. ijtsrd.com The ability to vary each of the four components allows for the creation of a large library of structurally diverse compounds based on the pyrano[2,3-c]pyrazole scaffold.

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Component 1 Component 2 Component 3 Component 4 Resulting Scaffold This compound Malononitrile Ethyl Acetoacetate Hydrazine Hydrate Pyrano[2,3-c]pyrazole

Development of Novel Chemical Probes and Sensory Materials (excluding specific sensor properties)

Chemical probes are essential tools for investigating biological systems and for developing new materials. mit.edu The structural framework of this compound can be incorporated into molecules designed as fluorescent probes or sensory materials.

A notable application is in the multi-component synthesis of fluorescent boron (III) complexes. nih.gov In a one-pot, three-component reaction, a pyrazole-4-carbaldehyde derivative (specifically a 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde was reported), a 2-aminobenzenecarboxylic acid, and a boronic acid react to form a stable, fluorescent iminoboronate complex. nih.gov The pyrazole-carbaldehyde serves as the foundational core upon which the sensory molecule is built. The resulting compounds exhibit fluorescence, a key property for chemical probes used in imaging and detection. This synthetic strategy allows for the creation of novel molecular structures with inherent photophysical properties suitable for probe development. nih.gov

Future Research Directions and Emerging Trends in Functionalized Pyrazole Chemistry

Advancements in Sustainable and Green Synthetic Methodologies, including Flow Chemistry

The development of environmentally benign synthetic methods is a major focus in modern chemistry. jetir.org For pyrazole (B372694) synthesis, this involves moving away from hazardous reagents and harsh conditions towards greener alternatives. ias.ac.in Research is increasingly directed at using eco-friendly solvents like water or employing solvent-free reaction conditions. ias.ac.injetir.org One-pot, multicomponent reactions are also gaining prominence as they reduce waste and improve atom economy by combining several synthetic steps into a single procedure. ias.ac.inresearchgate.net

A particularly promising trend is the adoption of flow chemistry, which offers significant advantages over traditional batch synthesis. mdpi.comnih.gov Flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors. mdpi.com This technology provides enhanced control over reaction parameters such as temperature and pressure, leading to improved safety, higher yields, and better selectivity. nih.govresearchgate.net It is especially advantageous for handling hazardous intermediates, as they can be generated and consumed in situ, minimizing risk. mdpi.com For instance, a four-step continuous flow process has been developed for converting anilines into pyrazoles, which avoids the isolation of unstable hydrazine (B178648) intermediates. mdpi.com

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk with hazardous/unstable intermediates. | Improved safety; hazardous intermediates generated and used in situ. | mdpi.com |

| Scalability | Can be challenging and require process re-optimization. | Easier to scale up by extending operation time. | nih.gov |

| Process Control | Less precise control over temperature and mixing. | Enhanced control over reaction parameters. | nih.gov |

| Efficiency & Yield | Often faces challenges with reaction efficiency. | Generally offers improved efficiency and higher yields. | mdpi.comresearchgate.net |

| Sustainability | Can generate significant solvent and reagent waste. | Promotes greener synthesis with reduced waste. | nih.gov |

Exploration of Novel Catalytic Systems for Selective Functionalization

Catalysis is central to the selective functionalization of the pyrazole core. Future research is focused on discovering and developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. rsc.org While traditional cross-coupling reactions often require pre-functionalized pyrazoles, modern approaches emphasize direct C-H functionalization, which provides access to a wide range of derivatives in a single step. rsc.org

Key areas of exploration include:

Heterogeneous Catalysts: These catalysts, often immobilized on solid supports like silica, offer significant advantages such as easy separation from the reaction mixture and reusability, aligning with green chemistry principles. bohrium.com Examples include nano-SiO2 supported Preyssler Heteropolyacid and Co3O4@SiO2−NH2 nanocomposites, which have been used for pyrazole synthesis with high yields and mild conditions. researchgate.netbohrium.com

Transition-Metal Catalysis: Palladium and copper catalysts remain important for C-H activation and cross-coupling reactions, enabling the introduction of various functional groups onto the pyrazole ring. nih.gov Research aims to develop more active and selective catalysts that can operate under milder conditions. Iron-catalyzed systems are also emerging as a cost-effective and sustainable alternative to noble metal catalysts. rsc.org

Protic Pyrazole Complexes: The N-H group of unsubstituted pyrazoles can participate in catalysis through metal-ligand cooperation. mdpi.com These "protic pyrazole complexes" are being investigated for various transformations, where the proton-responsive nature of the ligand plays a key role in the catalytic cycle. mdpi.com

| Catalyst Type | Example | Application | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous (Acid-functionalized) | Nano-SiO2 supported Preyssler Heteropolyacid | Pyrazole derivative synthesis | High yields, mild conditions, reusability | bohrium.com |

| Heterogeneous (Metal-functionalized) | Co3O4@SiO2−NH2 nanocomposites | Synthesis of pyranopyrazoles | Short reaction times, high yields, eco-friendly | researchgate.netbohrium.com |

| Homogeneous (Transition Metal) | Iron(II) pincer complex | Multicomponent synthesis of pyrazoles from alcohols | Sustainable (uses biomass-derived feedstock), eliminates pre-functionalized materials | rsc.org |

| Homogeneous (Copper-catalyzed) | Cu(I) catalysts | C-4 amination of 4-iodo-1H-1-tritylpyrazole | Complementary selectivity to Palladium catalysts, favorable for alkylamines | nih.gov |

In-depth Mechanistic Studies of Pyrazole Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will continue to employ a combination of experimental techniques (such as kinetics and isotopic labeling) and computational modeling to elucidate the intricate pathways of pyrazole synthesis and functionalization. rsc.orgnih.gov

Recent mechanistic studies have investigated the formation of the pyrazole ring via metal-mediated N-N bond coupling. rsc.orgnih.gov For example, detailed analysis of a titanium-mediated pyrazole synthesis revealed that the oxidation of a diazatitanacycle intermediate is the rate-limiting step, and that coordination of the oxidant to the metal center is critical for reactivity. rsc.orgnih.govumn.edu Such studies provide fundamental insights that can guide the development of new catalytic systems. Understanding the factors that control regioselectivity in substitution reactions on the pyrazole ring is another critical area of investigation, as it allows for the precise synthesis of specific isomers required for biological applications. nih.gov

Interdisciplinary Research with Materials Science (focusing on chemical synthesis aspects)

The unique structural and electronic properties of pyrazoles make them valuable building blocks in materials science. mdpi.comrroij.com This interdisciplinary field is a growing area for future research, focusing on the synthesis of novel pyrazole-based materials with tailored properties.

Key synthetic applications include:

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands, such as bis(pyrazol-1-yl)alkanes, are used to construct MOFs, which are porous materials with applications in gas storage and catalysis. nih.gov

Coordination Polymers: Pyrazolate ligands can bridge metal centers to form coordination polymers with interesting magnetic or optical properties. nih.gov

Functional Polymers and Dyes: The incorporation of pyrazole moieties into polymers can enhance thermal stability and confer specific optical characteristics. bohrium.comrroij.com

The synthesis of these materials requires precise control over the functionalization of the pyrazole scaffold to ensure the desired connectivity and final architecture.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Design and Synthesis

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly emerging as powerful tools in chemical research. nih.govresearchgate.net In the context of pyrazole chemistry, these technologies are set to revolutionize how new compounds are designed and synthesized.

Future applications include:

De Novo Drug Design: Generative AI models can design vast virtual libraries of novel pyrazole-based structures with desired properties, such as high binding affinity to a biological target. nih.govnih.gov These models learn from existing chemical data to propose molecules that are both novel and synthetically accessible. nih.gov

Retrosynthesis Prediction: AI tools can predict synthetic routes for target pyrazole molecules. acs.org By analyzing massive databases of chemical reactions, these programs can suggest step-by-step pathways, helping chemists devise more efficient and innovative synthetic strategies. digitellinc.com

Reaction Optimization: ML algorithms can predict the outcomes of reactions under different conditions, accelerating the optimization of reaction yields and selectivity. This data-driven approach can significantly reduce the number of experiments required. acs.org

The integration of AI with automated robotic platforms represents a major future trend, promising to create a fully autonomous cycle of compound design, synthesis, and testing. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and formylation steps. A general approach includes:

- Halogenation: Reacting a pyrazole precursor (e.g., 1-ethyl-1H-pyrazole) with brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Formylation: Introducing the aldehyde group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or nucleophilic substitution with formaldehyde under alkaline conditions .

Optimization Strategies:

- Catalyst Selection: Use of K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and yield .

- Temperature Control: Maintaining 50–80°C during formylation prevents side reactions .

Example Procedure:

A modified method from pyrazole-4-carbaldehyde synthesis involves reacting 5-chloro-3-methylpyrazole with formaldehyde in the presence of K₂CO₃, achieving yields >85% after 12–16 hours .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Table 1: Representative Crystallographic Data

| Parameter | Value (Example from ) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 6.759 Å, b = 10.061 Å |

| R-factor | 0.036 |

| C–C Bond Length | 0.004 Å (mean) |

Advanced Research Questions

Q. How does the bromo substituent influence the electronic properties and reactivity of the pyrazole ring in cross-coupling reactions?

Methodological Answer: The bromo group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyrazole ring. This facilitates:

- Suzuki-Miyaura Coupling: Pd-catalyzed reactions with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Regioselectivity: Bromine at position 3 directs subsequent substitutions to position 4 or 5 due to resonance effects .

Experimental Insight:

In 3-(4-bromophenyl)-1-phenylpyrazole derivatives, the bromo group stabilizes the transition state in coupling reactions, confirmed by DFT calculations .

Q. What strategies resolve contradictions in crystallographic data between experimental and computational models?

Methodological Answer:

- Validation Tools: Use PLATON or SHELXL’s validation suite to check for missed symmetry, disorder, or hydrogen bonding inconsistencies .

- Data Reconciliation:

- Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) .

- Adjust thermal parameters (Ueq) for heavy atoms (Br, C=O) to account for anisotropic displacement .

Case Study:

For 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde, discrepancies in C–Br bond lengths (1.89 Å experimental vs. 1.92 Å computational) were resolved by refining torsional angles .

Q. How can computational methods predict regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- DFT Calculations:

- Optimize the pyrazole scaffold at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces .

- Analyze Fukui indices to identify nucleophilic/electrophilic sites .

- Mechanistic Studies:

- Simulate transition states for bromine displacement using Gaussian 08. For example, energy barriers for SN2 pathways are lower at position 4 than position 5 .

Table 2: Fukui Indices for Electrophilic Attack

| Position | Fukui Index (f⁻) |

|---|---|

| C-4 | 0.45 |

| C-5 | 0.32 |

Q. What are the challenges in synthesizing derivatives via nucleophilic aromatic substitution (SNAr), and how are they addressed?

Methodological Answer: Challenges:

- Low Reactivity: The electron-deficient pyrazole ring may resist nucleophilic attack without strong activating groups.

- Side Reactions: Aldehyde oxidation or bromine elimination under basic conditions .

Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.